molecular formula C21H22N6OS B2863521 (E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-16-3

(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2863521
CAS No.: 836634-16-3
M. Wt: 406.51
InChI Key: WMLDAOBAVKCBBR-ZMOGYAJESA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core with an amino group at position 2, a thiophen-2-ylmethylene Schiff base substituent at position 1, and a pentyl carboxamide chain at position 2. Its structure is optimized for interactions with biological targets, particularly kinases and neurotransmitter receptors, due to the planar aromatic system, hydrogen-bonding capacity (via the amino group), and hydrophobic pentyl chain enhancing membrane permeability .

Properties

IUPAC Name

2-amino-N-pentyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLDAOBAVKCBBR-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name R1 (Position 1) R3 (Position 3) Molecular Weight Key Features
Target Compound (E)-thiophen-2-ylmethylene N-pentyl carboxamide 376.43 (estimated) High lipophilicity; thiophene enhances π-π stacking
2-Amino-N-phenethyl analog () (E)-thiophen-2-ylmethylene N-phenethyl carboxamide 447.51 Increased aromatic bulk; reduced solubility due to phenethyl
2-Amino-N-[2-(cyclohexenyl)ethyl] analog () (E)-3-ethoxy-4-hydroxybenzylidene N-(2-cyclohexenylethyl) 476.53 Polar hydroxyl/ethoxy groups improve solubility; cyclohexenyl enhances rigidity
2-Amino-N-(2-methoxyethyl) analog () (E)-3-hydroxybenzylidene N-(2-methoxyethyl) 404.43 Methoxyethyl chain increases hydrophilicity; phenolic group aids H-bonding
2-Amino-N-propenyl analog () (E)-thiophen-2-ylmethylene N-propenyl carboxamide 376.43 Propenyl reduces steric hindrance; lower stability due to unsaturated chain
Morpholinyl-substituted analog () 2,5-dimethoxyphenyl N-(2-morpholinylethyl) 476.53 Morpholine enhances solubility; dimethoxyphenyl alters electron density

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pentyl chain in the target compound confers higher logP (~3.2 predicted) compared to the methoxyethyl (logP ~1.8) and phenethyl (logP ~2.9) analogs, favoring blood-brain barrier penetration .
  • Binding Affinity : Thiophene-containing analogs (Target, ) show stronger inhibition of serotonin receptors (5-HT2A Ki ~15 nM) compared to benzylidene derivatives (, Ki ~120 nM), attributed to sulfur-mediated interactions .

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